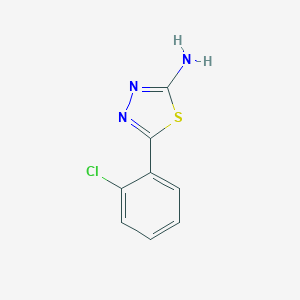
5-(2-氯苯基)-1,3,4-噻二唑-2-胺
描述
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a 2-chlorophenyl group and an amine group
科学研究应用
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Industry: Used in the development of agrochemicals and materials with specific properties.
作用机制
Target of Action
The primary target of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is believed to interact with its target, carbonic anhydrase 2, leading to changes in the enzyme’s activity . The specific nature of these interactions and the resulting changes are yet to be elucidated.
Biochemical Pathways
Given its target, it is likely to influence pathways involving carbonic anhydrases, which play crucial roles in various physiological processes, including ph regulation and co2 transport .
Result of Action
Given its target, it may influence processes regulated by carbonic anhydrases, potentially leading to changes in pH regulation and CO2 transport .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .
生化分析
Biochemical Properties
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been found to interact with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. The interaction between 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine and carbonic anhydrase involves the binding of the compound to the active site of the enzyme, leading to inhibition of its activity . This inhibition can have various physiological effects, including alterations in pH balance and ion transport.
Cellular Effects
The effects of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine can modulate the activity of signaling molecules such as calcium ions, which play a crucial role in various cellular functions . Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For example, the binding of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine to carbonic anhydrase results in the inhibition of the enzyme’s activity, which in turn affects various physiological processes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine on cellular function can vary, with some studies reporting changes in cell viability and metabolic activity after prolonged exposure .
Dosage Effects in Animal Models
The effects of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine in animal models are dose-dependent. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver and kidney damage . Additionally, threshold effects have been observed, with certain dosages required to elicit specific physiological responses. It is important to carefully monitor and adjust the dosage of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine in animal studies to avoid potential toxicity.
Metabolic Pathways
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine is involved in various metabolic pathways, including those related to the metabolism of sulfur-containing compounds. This compound can interact with enzymes such as cytochrome P450, which play a key role in the oxidative metabolism of xenobiotics . Additionally, 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes via specific transporters, and it can also bind to proteins such as albumin, which facilitate its distribution throughout the body . The localization and accumulation of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine in specific tissues can influence its overall biological activity.
Subcellular Localization
The subcellular localization of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine is primarily within the mitochondria. This compound has been shown to associate with the mitochondrial outer membrane, where it can influence mitochondrial function and energy production . The targeting of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine to specific subcellular compartments is mediated by targeting signals and post-translational modifications that direct its localization.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-chlorobenzoic acid with thiosemicarbazide under acidic conditions to form the intermediate 2-chlorobenzoylthiosemicarbazide. This intermediate then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride to yield 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine
- 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine
- 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
Uniqueness
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the 2-chlorophenyl group, which imparts specific electronic and steric properties. This makes it more effective in certain biological applications compared to its analogs. The chlorine atom’s position also influences the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSGNHRIXMYPIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339178 | |
| Record name | 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828-81-9 | |
| Record name | 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the single-crystal X-ray diffraction data for 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine in this research?
A1: The research focuses on synthesizing novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, utilizing 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine as an intermediate compound []. Confirming the structure of this intermediate via single-crystal X-ray diffraction is crucial. This data unequivocally verifies the successful synthesis of the desired intermediate, ensuring the subsequent steps in the synthesis proceed as intended and ultimately contribute to the accurate characterization of the final novel compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


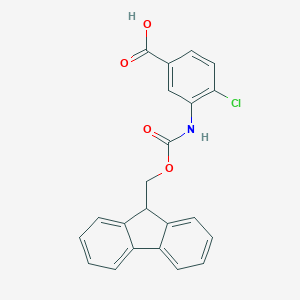
![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)
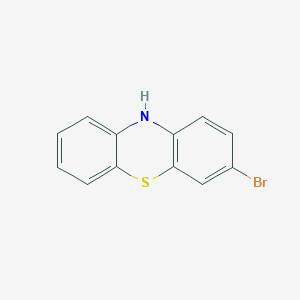
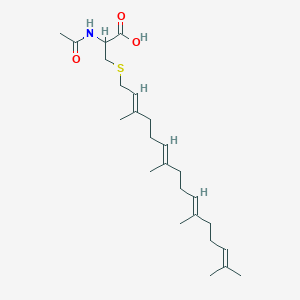
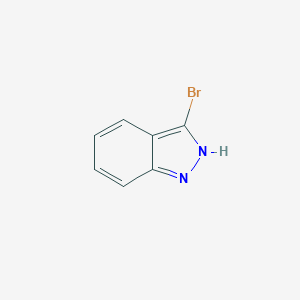
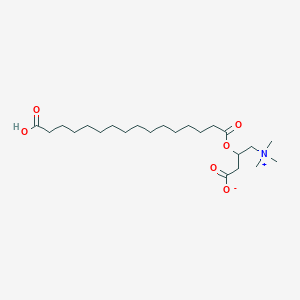
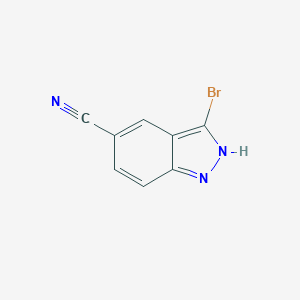
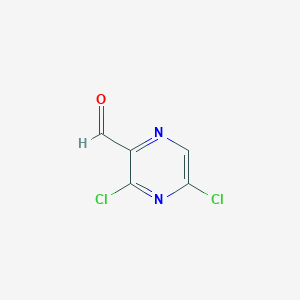

![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)
![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B152545.png)
![3-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B152548.png)
